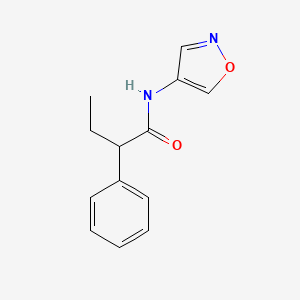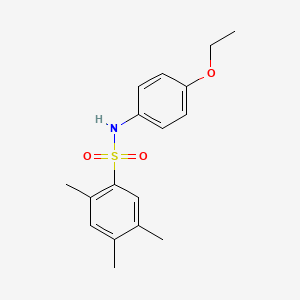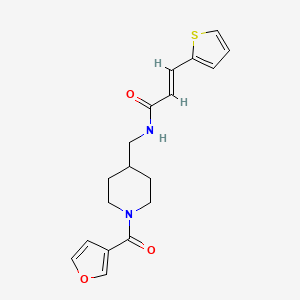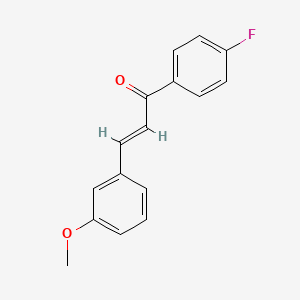![molecular formula C16H18ClN3O2S B2783838 1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine CAS No. 850937-52-9](/img/structure/B2783838.png)
1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a 1,3,4-oxadiazole ring and a 3-chlorophenyl group. The 1,3,4-oxadiazole ring is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The 3-chlorophenyl group is a phenyl group with a chlorine atom attached to the third carbon .
Molecular Structure Analysis
The 1,3,4-oxadiazole ring is planar and aromatic, which means it is stable and can participate in π-π stacking interactions . The 3-chlorophenyl group is also planar and aromatic, and the chlorine atom can participate in halogen bonding .
Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo a variety of reactions, including nucleophilic substitution, electrophilic substitution, and cycloaddition . The 3-chlorophenyl group can also undergo various reactions, most notably nucleophilic aromatic substitution .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as those containing1,3,4-oxadiazole and thiazole rings, have been reported to exhibit diverse biological activities. They interact with a variety of targets, including enzymes, receptors, and proteins, to exert their effects.
Mode of Action
Based on the structural similarity to other1,3,4-oxadiazole and thiazole derivatives, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.
Biochemical Pathways
For instance, 1,3,4-oxadiazole derivatives have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Similarly, thiazole derivatives have demonstrated antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Compounds with similar structures, such as those containing1,3,4-oxadiazole and thiazole rings, are known to exhibit good absorption and distribution profiles, moderate metabolism, and efficient excretion. These properties contribute to their bioavailability and therapeutic efficacy.
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may exert a range of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of signal transduction pathways, and induction of cell death in certain cell types .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine is its specificity for mutant p53 proteins. This makes it a promising drug candidate for the treatment of various types of cancer that are associated with mutant p53 proteins. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the development of 1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine. One direction is to improve its solubility in water, which can enhance its efficacy in vivo. Another direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Additionally, this compound can be combined with other drugs to enhance its efficacy and reduce the risk of drug resistance. Finally, this compound can be used as a tool to study the role of mutant p53 proteins in cancer and to identify new targets for cancer therapy.
Méthodes De Synthèse
The synthesis of 1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine involves several steps, including the condensation of 3-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid and sodium acetate to form the oxadiazole ring. The resulting compound is then reacted with 4-methylpiperidine and acetic anhydride to obtain the final product, this compound.
Applications De Recherche Scientifique
1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine has been extensively studied in preclinical models, and it has shown promising results in inhibiting the growth of various cancer cells. It has been shown to be effective against several types of cancer, including breast, lung, ovarian, and colon cancer. This compound has also been shown to be effective against mutant p53 proteins, which are commonly found in various types of cancer.
Propriétés
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-11-5-7-20(8-6-11)14(21)10-23-16-19-18-15(22-16)12-3-2-4-13(17)9-12/h2-4,9,11H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFPQIGYRXLNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2783756.png)

![2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2783760.png)
![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2783762.png)
![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2783764.png)

![(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2783767.png)
![2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2783768.png)

![5-Methyl-2-piperidino[1,6]naphthyridine](/img/structure/B2783770.png)

![(2S)-2-[[(2R)-2-Amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2783774.png)

![N-benzyl-2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B2783776.png)